4-(Tert-butyl)piperidin-4-ol hydrochloride 4-(Tert-butyl)piperidin-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 22093-42-1
VCID: VC6644800
InChI: InChI=1S/C9H19NO.ClH/c1-8(2,3)9(11)4-6-10-7-5-9;/h10-11H,4-7H2,1-3H3;1H
SMILES: CC(C)(C)C1(CCNCC1)O.Cl
Molecular Formula: C9H20ClNO
Molecular Weight: 193.72

4-(Tert-butyl)piperidin-4-ol hydrochloride

CAS No.: 22093-42-1

Cat. No.: VC6644800

Molecular Formula: C9H20ClNO

Molecular Weight: 193.72

* For research use only. Not for human or veterinary use.

4-(Tert-butyl)piperidin-4-ol hydrochloride - 22093-42-1

Specification

CAS No. 22093-42-1
Molecular Formula C9H20ClNO
Molecular Weight 193.72
IUPAC Name 4-tert-butylpiperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C9H19NO.ClH/c1-8(2,3)9(11)4-6-10-7-5-9;/h10-11H,4-7H2,1-3H3;1H
Standard InChI Key CZXFVYAJWRAXBP-UHFFFAOYSA-N
SMILES CC(C)(C)C1(CCNCC1)O.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

The systematic IUPAC name for this compound is tert-butyl 4-hydroxypiperidine-1-carboxylate hydrochloride. Its molecular structure consists of a piperidine ring substituted with a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, followed by protonation with hydrochloric acid . The Boc group enhances solubility in organic solvents, while the hydrochloride salt improves stability and crystallinity .

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC9H20ClNO\text{C}_9\text{H}_{20}\text{ClNO}
Molecular Weight217.72 g/mol
CAS Registry Number22093-42-1
AppearanceWhite to off-white crystalline solid

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. In the patent US9650337B2, the 1H^1\text{H}-NMR spectrum (400 MHz, DMSO-D6) exhibits signals at δ 1.40 (s, 9H, tert-butyl), 1.52 (d, J=12.8J = 12.8 Hz, 2H), and 3.08–3.79 (br s, 4H, piperidine), consistent with the Boc-protected piperidine framework . The hydroxyl proton appears as a broad singlet at δ 5.35, while aromatic protons in related derivatives (e.g., 4-(2,4-dihydroxy-phenyl) analogs) resonate at δ 6.17–7.08 .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(tert-butyl)piperidin-4-ol hydrochloride typically involves multi-step protocols to introduce the tert-butyl group and hydroxyl moiety. A representative method from US9650337B2 outlines the following steps :

  • Boc Protection: Piperidin-4-ol reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.

  • Hydrogenation: The intermediate undergoes hydrogenation using palladium on carbon (Pd/C) under 3–7 bar hydrogen pressure to remove benzyl protecting groups.

  • Acidification: Treatment with hydrochloric acid in polar solvents (e.g., methanol/water) forms the hydrochloride salt, enhancing crystallinity .

Optimization Strategies

Critical parameters influencing yield and purity include:

  • Catalyst Selection: Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂) are preferred for selective deprotection without side reactions .

  • Solvent Systems: Methanol, acetic acid, or tetrahydrofuran (THF) optimize reaction kinetics and solubility .

  • Temperature Control: Reactions conducted at 25–40°C minimize thermal degradation of the Boc group .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

4-(Tert-butyl)piperidin-4-ol hydrochloride is a key precursor in synthesizing bioactive molecules. For example, it facilitates the production of 4-piperidin-4-yl-benzene-1,3-diol, a compound investigated for its potential anticancer properties . The hydroxyl and amine functionalities enable regioselective alkylation or acylation, making it valuable for constructing polycyclic scaffolds .

Role in Centhaquine Synthesis

Recent advances highlight its utility in synthesizing centhaquine, a centrally acting antihypertensive agent. The RSC Supporting Information details a catalyst-free hydroamination protocol where tert-butyl piperidine derivatives undergo anti-Markovnikov addition to vinyl heteroarenes . This method, conducted in aqueous medium, achieves 78% yield for centhaquine analogs, underscoring the compound’s role in sustainable chemistry .

Future Directions and Research Opportunities

Expanding Therapeutic Applications

While current uses focus on intermediates, the compound’s piperidine core is a promising scaffold for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Structural analogs are being explored for neurodegenerative diseases, leveraging their blood-brain barrier permeability .

Green Chemistry Innovations

The patent US9650337B2 emphasizes solvent recycling and catalytic hydrogenation as eco-friendly upgrades to traditional synthesis . Future work may integrate biocatalysis or flow chemistry to reduce waste and energy consumption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator